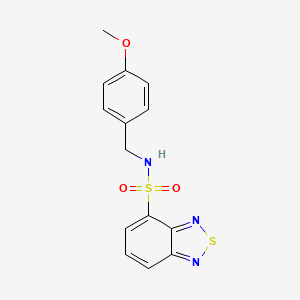

![molecular formula C12H15NO3S B5626622 8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)

8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related spiroacetal enol ethers, including 8-oxa-2-azaspiro[4.5]decane derivatives, involves strategies such as intramolecular conjugate addition and the use of commercially available reagents. For instance, (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes were synthesized from an acyclic keto alcohol possessing an alkynoate part, demonstrating the highly stereoselective nature of these syntheses (Toshima et al., 1998). Similarly, a convenient synthesis route for 8-oxa-2-azaspiro[4.5]decane from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed, highlighting the compound's potential for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

Single crystal growth and characterization studies have provided insights into the molecular structure of related compounds, such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), revealing its suitability for nonlinear optical devices. Characterization techniques include recrystallization, sublimation, and the Bridgman technique for crystal growth (Kagawa et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds, such as the stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes, demonstrate the versatility and reactivity of these structures. Phenylsulfanyl migration has been employed to prepare single enantiomers and diastereoisomers of spiro compounds, showcasing the potential for controlled synthesis of complex molecules (Eames et al., 1996).

Physical Properties Analysis

The physical properties of spiro compounds like APDA have been extensively studied, including their optical properties and suitability for application in nonlinear optical devices. The synthesis and characterization of these compounds provide valuable data for their application in technological fields (Kagawa et al., 1996).

Chemical Properties Analysis

Mass spectrometric studies of related compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane, have contributed to understanding their chemical properties. These studies have elucidated the structures and mechanisms of formation of major fragments, aiding in the comprehensive analysis of these molecules (Solomons, 1982).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(10-2-1-9-17-10)13-5-3-12(4-6-13)15-7-8-16-12/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPNUGWLHVKOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]azocane](/img/structure/B5626543.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B5626549.png)

![3-[(4aR*,7aS*)-4-[(5-methyl-3-thienyl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5626558.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5626564.png)

![(3R*,4R*)-3-isopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5626565.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5626570.png)

![2-cyclohexyl-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5626579.png)

![5,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5626580.png)

![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)

![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)

![3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5626608.png)

![4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)